
Diuron
Overview
Description
Preparation Methods
Diuron is synthesized through a two-step reaction process. The first step involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorobenzene isocyanate. In the second step, the 3,4-dichlorobenzene isocyanate is reacted with dimethylamine gas to produce this compound . This method is advantageous as it avoids the decomposition of 3,4-dichlorobenzene isocyanate in an aqueous phase, reducing by-products and saving costs .
Chemical Reactions Analysis
Diuron undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by hydroxyl radicals, which occurs predominantly at the C2 position of this compound . This reaction leads to the formation of a this compound-OH adduct intermediate, which further reacts with oxygen to form a peroxy radical intermediate . The major products formed from these reactions include various oxidized derivatives of this compound .
Scientific Research Applications
Agricultural Applications
Diuron is primarily used in agriculture to control unwanted vegetation in crops and non-crop areas. Its effectiveness against a broad spectrum of weeds makes it valuable in various agricultural practices.
- Weed Control : this compound is applied in crops such as sugarcane, cotton, and various fruit and vegetable crops. It acts by inhibiting photosynthesis in target plants, thereby preventing their growth.
- Non-Crop Areas : It is also used in non-crop areas like roadsides and industrial sites to manage weed growth.
Environmental Management
This compound is employed in environmental management strategies to mitigate weed growth in sensitive ecosystems and urban areas.
- Aquatic Environments : Studies have shown that this compound can be used to manage aquatic weeds effectively. However, its application requires careful monitoring due to potential toxicity to aquatic organisms .
- Soil Management : Research indicates that this compound persists in soil, influencing its distribution and potential leaching into groundwater. Understanding its behavior in soil helps develop better management practices to minimize environmental impact .
Removal and Degradation Techniques
Given the environmental concerns associated with this compound, various studies focus on its removal from contaminated water sources.
- Adsorption Techniques : Recent studies have explored the use of modified biochar as an absorbent for this compound removal from aqueous solutions. For instance, a modified sewage sludge-derived biochar demonstrated a maximum adsorption capacity of 17.7 mg/g .
- Electrochemical Methods : The electro-Fenton method has been investigated for degrading this compound in water, showing promise in mineralizing the compound while monitoring the formation of potentially toxic metabolites during the process .
Toxicological Studies
Research into the toxic effects of this compound is crucial for understanding its implications for human health and ecosystems.
- Cellular Impact : A study utilizing Saccharomyces cerevisiae as a biosensor revealed that this compound significantly inhibits cellular respiration at various concentrations, indicating its potential toxicity . The study highlighted the need for further investigation into detoxification mechanisms within organisms exposed to this compound.
- Environmental Toxicity : Field studies have indicated that this compound can accumulate in aquatic environments, posing risks to local biota. Monitoring its concentrations in surface water and groundwater has become essential for assessing ecological risks .
Case Study 1: Adsorption Capacity of Biochar
A study conducted by Yucan Liu et al. focused on the efficiency of modified sewage sludge-derived biochar for this compound removal from water. The findings indicated high adsorption capacities under varying pH levels, with significant implications for wastewater treatment strategies.
Parameter | Value |
---|---|
Maximum Adsorption Capacity | 17.7 mg/g |
pH Range | 10–2 |
Regeneration Efficiency | 96.6% after four cycles |
Case Study 2: Toxicity Assessment Using Yeast
In an investigation using Saccharomyces cerevisiae, researchers assessed the acute and chronic effects of this compound on cellular respiration. The study found that exposure to low concentrations resulted in notable inhibition of respiration, emphasizing the herbicide's toxicological profile.
Exposure Duration | Concentration (M) | % Inhibition |
---|---|---|
Short-term (6h) | 11% | |
Short-term (6h) | 0% (detoxification triggered) | |
Long-term (24h) | 6.06% |
Mechanism of Action
Diuron exerts its herbicidal effects by inhibiting photosynthesis in plants. It blocks the binding sites of plastid quinones in photosystem II, disrupting the electron transport chain and preventing the conversion of light energy into chemical energy . This leads to chlorosis, or loss of chlorophyll, in the leaves, ultimately causing the plant to die from nutrient deficiency .
Comparison with Similar Compounds
Diuron is part of the phenylurea class of herbicides, which includes compounds like linuron and monuron . Compared to these similar compounds, this compound is unique in its high effectiveness and stability in various environmental conditions . Linuron and monuron also inhibit photosynthesis but differ in their specific binding affinities and degradation pathways .
Biological Activity
Diuron, chemically known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a widely used herbicide that has raised significant concerns regarding its biological activity and environmental impact. This article synthesizes diverse research findings on the biological effects of this compound, particularly its toxicological effects on aquatic organisms, potential endocrine-disrupting properties, and mechanisms of toxicity.
Overview of this compound
This compound is primarily employed in agriculture for controlling a variety of annual and perennial weeds. Its extensive use has led to its frequent detection in surface waters globally, raising concerns about its ecological and health implications.
Mechanisms of Toxicity
- Inhibition of Cellular Respiration : this compound acts as a weak inhibitor of cytochrome bc1 (Complex III) in the electron transport chain. Studies have shown that it can inhibit cellular respiration in various organisms, including yeast (Saccharomyces cerevisiae), with significant effects observed at concentrations as low as M over short-term exposures. Long-term exposure increases the potential for mitochondrial accumulation and subsequent toxic effects .
- Endocrine Disruption : Research indicates that this compound and its metabolites exhibit anti-androgenic activity. In studies involving male Nile tilapia (Oreochromis niloticus), this compound exposure led to decreased testosterone levels and impaired spermatogenesis, suggesting potential reproductive toxicity . The metabolites 3,4-dichloroaniline (DCA), 3,4-dichlorophenylurea (DCPU), and 3,4-dichlorophenyl-N-methylurea (DCPMU) were particularly noted for their significant impacts on hormone levels and gonadal health .
Case Study 1: Nile Tilapia Exposure
A study conducted on Nile tilapia exposed to this compound at a concentration of 200 ng/L for 25 days revealed:
- Testosterone Levels : Significant decreases were observed in testosterone and 11-ketotestosterone.
- Gonadosomatic Index : A reduction in this index indicated impaired reproductive capacity.
- Histological Changes : Alterations in gonadal histology were noted, with decreased diameters of seminiferous tubules and reduced germ cell percentages .
Case Study 2: Seagrass Response to this compound
Research on the tropical seagrass Halophila ovalis demonstrated that this compound exposure combined with thermal stress adversely affected photosynthetic performance. The study assessed various combinations of temperature and this compound concentrations (0–30 μg/L) over a 24-hour period:
- Photosystem II Function : Recovery rates post-exposure were significantly impacted by both stressors, with the lowest recovery observed at higher temperatures (40 °C) and elevated this compound concentrations .
Table 1: Summary of this compound's Effects on Aquatic Organisms
Environmental Impact
The environmental fate of this compound has been extensively reviewed. It is known to persist in aquatic environments, posing risks to non-target organisms. Regulatory assessments have highlighted concerns about its impact on aquatic ecosystems due to runoff from agricultural applications .
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess Diuron’s acute toxicity in aquatic ecosystems?
Methodological Answer:
- Use standardized model organisms (e.g., Daphnia magna or zebrafish embryos) under controlled laboratory conditions.
- Define exposure parameters: concentration gradients (e.g., 0.1–50 mg/L), duration (24–96 hours), and endpoints (mortality, growth inhibition, enzyme activity).
- Include positive controls (e.g., known toxicants) and negative controls (solvent-only exposure) to validate results .
- Analyze dose-response relationships using probit or logistic regression models.
Q. What analytical techniques are most reliable for quantifying this compound residues in environmental samples?
Methodological Answer:
- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
- Validate methods using spiked recovery tests in matrices like soil, water, and sediment.
- Account for matrix effects by calibrating with isotope-labeled internal standards (e.g., this compound-d6) .
Q. How can researchers address variability in this compound’s environmental half-life across studies?
Methodological Answer:
- Conduct meta-analyses of existing data, stratifying by environmental factors (pH, temperature, microbial activity).
- Perform laboratory microcosm studies to isolate variables (e.g., soil type, organic carbon content).
- Use kinetic models (e.g., first-order decay) to compare degradation rates under standardized conditions .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in this compound’s epigenetic effects, such as DNA hypomethylation linked to reduced gene expression?
Methodological Answer:
- Combine qMSRE (quantitative Methylation-Sensitive Restriction Enzyme) analysis with chromatin immunoprecipitation (ChIP) to map methylation patterns and transcription factor binding.
- Validate paradoxical findings (e.g., hypomethylation with downregulated TRAIL expression) using CRISPR-dCas9-mediated targeted methylation editing .
- Perform multi-omics integration (methylome, transcriptome, proteome) to identify compensatory regulatory mechanisms.
Q. How can researchers reconcile discrepancies in this compound’s ecotoxicological thresholds reported in freshwater vs. marine systems?
Methodological Answer:
- Conduct cross-system comparative studies using identical experimental protocols.
- Apply species sensitivity distribution (SSD) models to assess taxon-specific vulnerability.
- Factor in salinity-driven changes in this compound bioavailability (e.g., solubility, partitioning coefficients) .
Q. What strategies optimize the detection of this compound’s degradation products in long-term field studies?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) for non-targeted screening of metabolites (e.g., DCA, 3,4-DCA).
- Deploy passive sampling devices (e.g., POCIS) to capture temporal trends in metabolite accumulation.
- Integrate microbial community profiling (16S rRNA sequencing) to link degradation pathways with microbial consortia .
Q. Methodological Frameworks
Q. How to formulate a PICOT-compliant research question for this compound’s impact on non-target organisms?
Example Framework:
- P opulation: Freshwater invertebrates (e.g., Daphnia pulex).
- I ntervention: Chronic exposure to this compound (5 µg/L for 30 days).
- C omparison: Organisms exposed to solvent-only controls.
- O utcome: Changes in acetylcholinesterase activity and reproductive output.
- T ime: Post-exposure monitoring across two generations .
Q. What statistical methods are appropriate for analyzing contradictory data on this compound’s endocrine-disrupting effects?
Methodological Answer:
- Apply Bayesian hierarchical models to account for study heterogeneity.
- Use sensitivity analysis to identify outlier datasets or confounding variables (e.g., coexposure to other herbicides).
- Validate findings via in vitro receptor-binding assays (e.g., estrogen/androgen receptor transactivation) .
Q. Data Interpretation and Reporting
Q. How to contextualize conflicting results from this compound sorption studies in iron-rich soils (Ferrosols)?
Methodological Answer:
- Compare biochar-amended vs. aged-biochar soils using Langmuir/Freundlich isotherm models.
- Quantify iron oxide interactions via X-ray absorption spectroscopy (XAS).
- Report normalized sorption coefficients (Kd) adjusted for soil organic carbon .
Q. What guidelines ensure reproducibility in this compound-related DNA methylation studies?
Methodological Answer:
- Adhere to MIAME (Minimum Information About a Methylation Experiment) standards.
- Include bisulfite conversion efficiency metrics in qMSRE protocols.
- Deposit raw sequencing data in public repositories (e.g., GEO, ENA) .
Q. Tables for Reference
Table 1: Key Experimental Parameters for this compound Toxicity Studies
Parameter | Recommended Range/Technique | Evidence Source |
---|---|---|
Exposure duration | 24–96 hours (acute); 30 days (chronic) | |
Analytical method | LC-MS/MS (LOQ: 0.01 µg/L) | |
Epigenetic analysis | qMSRE + ChIP-seq |
Table 2: Common Pitfalls in this compound Research and Mitigation Strategies
Pitfall | Mitigation Strategy |
---|---|
Matrix interference in LC-MS | Use isotope dilution and matrix-matched calibration |
Unreported degradation products | Deploy HRMS + non-targeted screening |
Overlooked epigenetic crosstalk | Integrate multi-omics datasets |
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTQQYYKAHVGBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
Record name | DIURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3334 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020446 | |
Record name | Diuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diuron is a white crystalline solid. It is a wettable powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Dry Powder; Dry Powder, Pellets or Large Crystals, White, odorless, crystalline solid. [herbicide]; [NIOSH], White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide] | |
Record name | DIURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3334 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Diuron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/476 | |
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Record name | DIURON | |
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URL | https://www.osha.gov/chemicaldata/354 | |
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Record name | Diuron | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |
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Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
356 to 374 °F at 760 mmHg (USCG, 1999), Decomposes at 180-190 °C, 356 °F (decomposes), 356 °F (Decomposes) | |
Record name | DIURON | |
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Record name | Diuron | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
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Record name | DIURON | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/354 | |
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Record name | Diuron | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |
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Solubility |
0.004 % (NIOSH, 2023), In water, 42.0 mg/L at 25 °C, In water, 37.4 mg/L at 25 °C, Very low solubility in hydrocarbon solvents, In acetone 53, butyl stearate 1.4, benzene 1.2 (all in g/kg at 27 °C). Sparingly soluble in hydrocarbons., 0.004% | |
Record name | DIURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3334 | |
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Record name | Diuron | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
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Record name | Diuron | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
1.48 | |
Record name | Diuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2e-09 mmHg (NIOSH, 2023), 0.00000001 [mmHg], VP: 6.90X10-8 mm Hg (9.2X10-3 mPa) at 25 °C, VP: 3.1X10-6 mm Hg at 50 °C, 8.25X10-9 mm Hg (1.1X10-3 mPa) at 25 °C, 0.000000002 mmHg | |
Record name | DIURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3334 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diuron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/476 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Diuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIURON | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/354 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diuron | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
/Chlorophyll/ fluorescence measurements indicated significant electron transport inhibition in /intact soybean/ leaves 1 hr after treatment with 40 mM solutions of ... diuron., The potent inhibitory effect of substituted ureas on the photosynthetic mechanism of ... plants ... /is exerted through inhibition of/ Hill reaction, ie, evolution of oxygen in presence of living chloroplasts & suitable hydrogen acceptor. /Substituted ureas/ | |
Record name | Diuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The presence of 3,3',4,4'-tetrachloroazobenzene (TCAB) was determined in 3,4-dichloroaniline and its herbicidal derivatives /propanil, diuron, linuron, and neburon,/ using high-pressure liquid chromatography. The concn was in the range of 9-1400 ug/g. | |
Record name | Diuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline solid, Colorless crystals, White powder | |
CAS No. |
330-54-1 | |
Record name | DIURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3334 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diuron | |
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Record name | Diuron [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330541 | |
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Record name | diuron | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diuron (ISO); 3-(3,4-dichlorophenyl)-1,1-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I3SDS92WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIURON | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/354 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
318.2 °F (USCG, 1999), 158-159 °C, MP: 159 °C. Decomposes at 180 °C, 316 °F | |
Record name | DIURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3334 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIURON | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/354 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diuron | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.